molecular formula C7H8F3N3O2S B6966020 1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea

1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea

Cat. No.: B6966020
M. Wt: 255.22 g/mol
InChI Key: QGZCNJPMPGRPAN-UHFFFAOYSA-N
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Description

1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be introduced through nucleophilic substitution reactions using trifluoroethyl halides.

    Formation of the Urea Derivative: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halides, acids, or bases can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group may enhance the compound’s binding affinity and selectivity, while the methoxy group may influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)thiourea: Similar structure but with a thiourea group instead of a urea group.

    1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)amide: Similar structure but with an amide group instead of a urea group.

Uniqueness

1-(5-Methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea is unique due to the combination of the thiazole ring, methoxy group, and trifluoroethyl group. This combination may confer specific chemical and biological properties that are distinct from other similar compounds.

Properties

IUPAC Name

1-(5-methoxy-1,3-thiazol-2-yl)-3-(2,2,2-trifluoroethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O2S/c1-15-4-2-11-6(16-4)13-5(14)12-3-7(8,9)10/h2H,3H2,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZCNJPMPGRPAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(S1)NC(=O)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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